molecular formula C17H28O B14458045 Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- CAS No. 67989-98-4

Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)-

Cat. No.: B14458045
CAS No.: 67989-98-4
M. Wt: 248.4 g/mol
InChI Key: RVDZMZCRDXUENU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions include alcohols, carboxylic acids, and halogenated derivatives.

Scientific Research Applications

Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its woody, ambergris-like odor . The molecular targets include olfactory receptor neurons, which are part of the olfactory system.

Comparison with Similar Compounds

Ethanone, 1-(octahydro-2,5,5-trimethyl-2H-2,4a-ethanonaphthalen-8-yl)- is unique due to its specific odor profile and long-lasting scent on skin and fabric . Similar compounds include:

These compounds share similar uses in the fragrance industry but differ in their specific chemical structures and odor intensities.

Properties

CAS No.

67989-98-4

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

1-(2,2,8-trimethyl-5-tricyclo[6.2.2.01,6]dodecanyl)ethanone

InChI

InChI=1S/C17H28O/c1-12(18)13-5-6-15(2,3)17-9-7-16(4,8-10-17)11-14(13)17/h13-14H,5-11H2,1-4H3

InChI Key

RVDZMZCRDXUENU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(C23C1CC(CC2)(CC3)C)(C)C

Origin of Product

United States

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